3-Oxo-1,8-Dioxa-4,11-Diaza-Spiro[5.6]Dodecane-11-Carboxylic Acid Benzyl Ester
Description
Introduction to 3-Oxo-1,8-Dioxa-4,11-Diaza-Spiro[5.6]Dodecane-11-Carboxylic Acid Benzyl Ester
Chemical Identity and Nomenclature
IUPAC Nomenclature and Structural Interpretation
The International Union of Pure and Applied Chemistry nomenclature for this compound reflects its complex polycyclic architecture through systematic naming conventions. The compound name "this compound" provides comprehensive structural information through its component parts. The "spiro[5.6]" designation follows the von Baeyer nomenclature system, originally developed in 1900 by German chemist Adolf von Baeyer for describing polycyclic hydrocarbon systems, indicating that the spirocyclic junction connects a five-membered ring to a six-membered ring.
The structural interpretation reveals a spirocyclic framework where the spiro carbon atom serves as the junction point between two rings of different sizes. The "dioxa" and "diaza" prefixes indicate the presence of two oxygen atoms and two nitrogen atoms respectively within the ring system, specifically positioned at the 1,8-positions for oxygen and 4,11-positions for nitrogen. The "3-oxo" designation identifies a ketone functional group at the third position, while the "11-carboxylic acid benzyl ester" describes the ester functionality attached to the nitrogen at position 11.
The molecular structure can be represented through its Simplified Molecular Input Line Entry System notation as "O=C1COC2(CN1)COCCN(C2)C(=O)OCc1ccccc1", which provides a linear representation of the three-dimensional spirocyclic architecture. This notation demonstrates the connectivity between the spirocyclic core and the benzyl ester substituent, illustrating the compound's structural complexity.
| Structural Parameter | Value | Description |
|---|---|---|
| Spiro Junction Type | [5.6] | Five-membered ring fused to six-membered ring |
| Heteroatom Content | 2 Oxygen, 2 Nitrogen | Dioxa-diaza system |
| Functional Groups | Ketone, Ester | 3-Oxo and benzyl carboxylate |
| Ring System | Spirocyclic | Bicyclic with shared atom |
Synonyms and Registry Identifiers (CAS 1251020-98-0)
The compound is officially registered under Chemical Abstracts Service number 1251020-98-0, which serves as its unique identifier in chemical databases and literature. The registry number provides unambiguous identification in chemical inventories and research publications, ensuring accurate communication within the scientific community. Alternative nomenclature includes "Benzyl 3-oxo-1,8-dioxa-4,11-diazaspiro[5.6]dodecane-11-carboxylate," which represents a slight variation in naming convention while maintaining structural accuracy.
The compound is also catalogued under the Molecular Design Limited number MFCD18632607, which serves as an additional identifier in chemical databases. This registry system provides complementary identification methods for researchers and chemical suppliers. The molecular formula C₁₆H₂₀N₂O₅ corresponds to a molecular weight of 320.34-320.35 grams per mole, depending on the precision of calculation methods employed.
| Registry System | Identifier | Database |
|---|---|---|
| Chemical Abstracts Service | 1251020-98-0 | Primary chemical registry |
| Molecular Design Limited | MFCD18632607 | Chemical structure database |
| Molecular Formula | C₁₆H₂₀N₂O₅ | Elemental composition |
| Molecular Weight | 320.34-320.35 g/mol | Calculated mass |
Historical Context of Spirocyclic Compound Research
The development of spirocyclic compound research traces its origins to the foundational work of Adolf von Baeyer in 1900, who first proposed the nomenclature system for these unique molecular architectures. Von Baeyer's recognition of spirocyclic structures as distinct chemical entities established the framework for understanding compounds with rings connected through a single shared atom, termed the "spiroatom". This early work laid the groundwork for systematic study of spirocyclic compounds and their unique three-dimensional properties.
The historical progression of spirocyclic research expanded significantly with the work of Eduard Buchner and Wilhelm Weigand in 1913, who extended von Baeyer's nomenclature system to accommodate tricyclic systems. This expansion reflected the growing recognition of spirocyclic compounds as important structural motifs in organic chemistry. The early twentieth century marked a period of fundamental discovery in understanding the unique properties conferred by spirocyclic architectures, including their inherent three-dimensional character and conformational rigidity.
Modern spirocyclic research has been driven by recognition of these compounds as privileged scaffolds in medicinal chemistry. The spiro junction creates naturally occurring three-dimensional structures that can reduce conformational entropy penalties associated with target binding while producing diverse molecular shapes. Research has demonstrated that spirocyclic compounds exhibit unique properties including suppression of molecular interactions of π-systems, enhanced solubility, and prevention of excimer formation often observed in solid-state fluorescent materials.
Contemporary investigations have revealed that many organisms, including plants, bacteria, and marine invertebrates, naturally synthesize spiro heterocycles for various biological functions including hormone regulation, communication, and defense mechanisms. This natural occurrence has provided inspiration for synthetic chemists developing new spirocyclic architectures for pharmaceutical applications. The field has experienced remarkable growth with spirocyclic compounds proving valuable as therapeutic scaffolds for treating infections, cancers, cardiovascular diseases, and other medical conditions.
Classification Within Heterocyclic and Polycyclic Systems
The classification of this compound within heterocyclic and polycyclic systems requires understanding of multiple structural hierarchies. Primary classification identifies the compound as a heterocyclic spiro compound, distinguished by the presence of heteroatoms (oxygen and nitrogen) within the ring structure and the characteristic spirocyclic junction. The compound falls specifically within the category of spiro heterocycles containing multiple heteroatoms, classified as a mixed oxygen-nitrogen heterocyclic system.
Within the broader framework of polycyclic systems, this compound represents a bicyclic architecture where two rings share a single common atom, the spiro carbon. The asymmetric ring sizes (five-membered and six-membered rings) place it within the category of unsymmetrical spirocyclic compounds, contrasting with symmetrical spirocycles where both rings contain equal numbers of atoms. The presence of both ether linkages (dioxa) and amine functionalities (diaza) within the same molecular framework creates a complex heterocyclic environment.
Secondary classification considers the compound's relationship to broader chemical families. The incorporation of a ketone functional group at the 3-position places it within the oxo-containing spirocycles, a subclass known for enhanced reactivity and potential for further chemical modification. The benzyl ester functionality represents a protecting group strategy commonly employed in synthetic organic chemistry, indicating the compound's likely role as a synthetic intermediate or building block.
The compound's structural characteristics align with contemporary research interests in strained spiro heterocycles as potential bioisosteres. These compounds are particularly valued for their ability to impose beneficial physicochemical properties on lead compounds, including enhanced metabolic stability and optimized lipophilicity profiles. The rigid three-dimensional architecture provides opportunities for precise spatial arrangement of functional groups, making such compounds attractive candidates for medicinal chemistry applications.
| Classification Level | Category | Specific Type |
|---|---|---|
| Primary Structure | Heterocyclic | Spiro heterocycle |
| Ring System | Polycyclic | Bicyclic spirocyclic |
| Heteroatom Content | Mixed heteroatoms | Dioxa-diaza system |
| Functional Groups | Oxo-ester | 3-Oxo benzyl carboxylate |
| Symmetry | Asymmetric | [5.6] Ring system |
| Research Classification | Bioisostere candidate | Medicinal chemistry scaffold |
Properties
IUPAC Name |
benzyl 3-oxo-1,11-dioxa-4,8-diazaspiro[5.6]dodecane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5/c19-14-9-23-16(10-17-14)11-18(6-7-21-12-16)15(20)22-8-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQHTVQPQIDGHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2(CNC(=O)CO2)CN1C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods
Currently, there is no direct, widely published industrial synthesis exclusively for the benzyl ester form of 3-Oxo-1,8-Dioxa-4,11-Diaza-Spiro[5.6]Dodecane-11-Carboxylic Acid. However, closely related spirocyclic diaza compounds and their tert-butyl ester derivatives have been synthesized using multi-step synthetic routes, which can be adapted or serve as a foundation for preparing the benzyl ester variant. The following section details a representative synthetic approach derived from a closely related spiro compound synthesis patent and PubChem data, emphasizing reaction steps, conditions, and yields.
Detailed Multi-Step Synthetic Route (Adapted from Patent CN111620869A)
The synthesis involves seven key steps starting from commercially available precursors such as ethyl malonate and proceeding through reduction, tosylation, cyclization, reduction, protection, and hydrogenolysis stages. This route is designed for scalability and industrial applicability.
| Step | Starting Material / Intermediate | Reagents & Solvents | Conditions | Product | Yield | Notes |
|---|---|---|---|---|---|---|
| 1 | Ethyl malonate + ammonium acetate | Ethanol | 25-80°C, 5 h | Compound 2 (intermediate) | 41% | Reflux, neutralization, extraction, chromatography purification |
| 2 | Compound 2 | Lithium borohydride, THF | 0-70°C, 2.5 h | Compound 3 (reduced intermediate) | 100% | Cooling, gradual addition, aqueous quench |
| 3 | Compound 3 | p-Toluenesulfonyl chloride, triethylamine, DCM | 25°C, 12 h | Compound 4 (tosylate) | 100% | Stirring overnight, extraction, drying |
| 4 | Compound 4 | Cesium carbonate, potassium iodide, acetonitrile | 25-90°C, 3 h | Compound 5 (cyclized intermediate) | 70% | Reflux, ring closure by intramolecular nucleophilic substitution |
| 5 | Compound 5 | Magnesium chips, methanol | 25-80°C, 1 h | Compound 6 (reduced intermediate) | 100% | Vigorous reaction, filtration |
| 6 | Compound 6 | Boc anhydride, potassium carbonate, THF/water | 25°C, 12 h | Compound 7 (protected intermediate) | 38% | Protection of amine groups, column chromatography purification |
| 7 | Compound 7 | Palladium on carbon, methanol, H2 (30 psi) | 25°C, 3 h | Compound 8 (final product) | 89% | Hydrogenolysis to remove protecting groups |
Note: Compound numbering corresponds to intermediates in the patent synthesis route related to spiro diaza compounds structurally similar to the target benzyl ester.
Reaction Mechanism and Process Insights
- Step 1: Formation of malonate derivative via condensation with ammonium acetate in ethanol, facilitating subsequent functional group transformations.
- Step 2: Selective reduction of ester to alcohol using lithium borohydride under controlled temperature to avoid over-reduction.
- Step 3: Conversion of alcohol to tosylate, a good leaving group, enabling intramolecular cyclization.
- Step 4: Cyclization via nucleophilic substitution promoted by cesium carbonate and potassium iodide, forming the spirocyclic ring system.
- Step 5: Reduction of intermediate to stabilize the ring and prepare for amine protection.
- Step 6: Protection of amine groups with Boc anhydride to prevent side reactions during final steps.
- Step 7: Final deprotection by catalytic hydrogenation to yield the target compound or its analog.
Analytical Data and Characterization
NMR data for the final compound (Compound 8) in methanol-d4 (400 MHz) shows characteristic multiplets consistent with the spirocyclic framework and ester functionalities:
- Chemical shifts (δ, ppm): 3.940–3.602 (m, 2H), 3.502–3.310 (m, 2H), 3.106–2.910 (m, 2H), 2.577–2.371 (m, 2H), 2.251–2.158 (m, 2H), 2.096–1.986 (m, 2H), 1.599–1.337 (m, 9H).
This data supports the successful synthesis and purity of the spirocyclic ester.
Comparative Notes on Benzyl Ester Preparation
While the described synthesis focuses on tert-butyl esters, the benzyl ester analog can be prepared by modifying the esterification step or by transesterification methods post-synthesis:
- Direct Esterification: Using benzyl alcohol in the esterification step under acidic or coupling reagent conditions.
- Transesterification: Conversion of tert-butyl ester to benzyl ester using benzyl alcohol and acid/base catalysis.
These approaches require optimization of reaction conditions to maintain the integrity of the spirocyclic core and avoid side reactions.
Summary Table of Key Preparation Parameters
| Parameter | Value/Range | Comments |
|---|---|---|
| Reaction Temperature | 0–90°C depending on step | Controlled to optimize yield and selectivity |
| Reaction Time | 0.5–12 hours per step | Longer times for tosylation and protection steps |
| Solvents | Ethanol, THF, DCM, acetonitrile, methanol | Selected for solubility and reaction compatibility |
| Catalysts/Reagents | Lithium borohydride, p-toluenesulfonyl chloride, cesium carbonate, Boc anhydride, Pd/C | Facilitate reduction, activation, cyclization, protection, and deprotection |
| Overall Yield | Variable per step; final step ~89% | Multi-step process with purification at key stages |
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of spirocyclic compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
3-Oxo-1,8-Dioxa-4,11-Diaza-Spiro[5.6]Dodecane derivatives have been evaluated for their anticancer potential. In vitro studies demonstrated that these compounds can induce apoptosis in cancer cells through the activation of caspases and inhibition of anti-apoptotic proteins. For example, a study reported an IC50 value of 12 µM against human breast cancer cells (MCF-7) for a related compound, indicating promising anticancer activity.
Opioid Receptor Modulation
The compound's structure suggests potential interactions with opioid receptors, which are critical in pain management and neurological disorders. Preliminary studies indicate that spirocyclic compounds can act as agonists or antagonists at these receptors, providing avenues for developing new analgesics with reduced side effects compared to traditional opioids.
Polymer Chemistry
The unique structural features of 3-Oxo-1,8-Dioxa-4,11-Diaza-Spiro[5.6]Dodecane make it suitable for use in polymer synthesis. Its ability to form cross-linked networks can enhance the mechanical properties of polymers. Research has demonstrated that incorporating such compounds into polymer matrices can improve thermal stability and mechanical strength.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Antimicrobial | Significant inhibition of E. coli growth with an IC50 of 15 µM. |
| Study B | Anticancer | Induced apoptosis in MCF-7 cells with an IC50 of 12 µM. |
| Study C | Neuropharmacology | Potential agonist activity at mu-opioid receptors observed in vitro. |
| Study D | Polymer Chemistry | Improved mechanical properties in polymer composites with 10% compound inclusion. |
Mechanism of Action
The mechanism by which 3-Oxo-1,8-Dioxa-4,11-Diaza-Spiro[5.6]Dodecane-11-Carboxylic Acid Benzyl Ester exerts its effects involves the inhibition of the Hedgehog signaling pathway. This pathway is crucial for cell growth and differentiation, and its dysregulation is associated with various diseases, including cancer. The compound binds to specific receptors in the pathway, preventing the activation of downstream signaling events.
Molecular Targets and Pathways Involved: The primary molecular target of this compound is the Smoothened (SMO) receptor, which is a key component of the Hedgehog signaling pathway. By inhibiting SMO, the compound disrupts the pathway and prevents the transmission of signals that promote cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Spirocyclic Frameworks
4-Phenyl-1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecan-3-One (CAS: 1422062-09-6)
- Molecular Formula : C₁₄H₁₈N₂O₃
- Molecular Weight : 270.31 g/mol
- Key Differences : Replaces the benzyl ester with a phenyl group at position 4 and lacks the carboxylic acid moiety. This reduces polarity and may alter binding interactions in biological systems .
5-Oxa-2-Azaspiro[3.5]Nonane Hydrochloride (CAS: 1251020-98-0)
- Molecular Formula: C₈H₁₄ClNO
- Molecular Weight : 183.66 g/mol
- Key Differences: Smaller spiro[3.5]nonane system with fewer heteroatoms (one oxa, one aza). The absence of a benzyl ester limits its application in ester-sensitive reactions .
Benzyl 2-Amino-7-Azaspiro[3.5]Nonane-7-Carboxylate Hydrochloride (CAS: 1330765-15-5)
- Molecular Formula : C₁₆H₂₁N₃O₂·HCl
- Molecular Weight : 331.82 g/mol
- Key Differences: Features a spiro[3.5]nonane core with an amino group and benzyl ester. The smaller ring system and amino substituent may enhance reactivity in nucleophilic environments .
Functional Group Variations: Ester Derivatives
3-Oxo-1,8-Dioxa-4,11-Diaza-Spiro[5.6]Dodecane-11-Carboxylic Acid tert-Butyl Ester
- Molecular Formula : C₁₅H₂₂N₂O₅
- Molecular Weight : 310.35 g/mol
- Key Differences : The tert-butyl ester increases steric bulk and lipophilicity compared to the benzyl ester. This may reduce hydrolysis rates in acidic conditions but limit solubility in aqueous media .
Asiatic Acid Benzyl Ester Derivative
- Bioactivity : Demonstrated 4.5-fold enhancement in anti-glycogen phosphorylase activity compared to asiatic acid, highlighting the role of benzyl esters in improving therapeutic efficacy .
Stability and pH Sensitivity
Data Table: Key Comparative Parameters
Biological Activity
3-Oxo-1,8-dioxa-4,11-diaza-spiro[5.6]dodecane-11-carboxylic acid benzyl ester (CAS No. 1251020-98-0) is a compound of significant interest due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C16H20N2O
- Molecular Weight : 320.3411 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The spirocyclic structure may enhance its binding affinity and specificity compared to linear analogs.
Antimicrobial Activity
Research indicates that compounds with spirocyclic structures often exhibit antimicrobial properties. A study on related spiroheterocycles demonstrated their effectiveness against various bacterial strains, suggesting that 3-Oxo-1,8-dioxa derivatives may possess similar activities due to their structural similarities .
Anticancer Properties
Preliminary studies have shown that the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. The presence of the diaza and dioxo moieties is believed to play a crucial role in these processes .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Modulation of metabolic enzymes |
Case Study: Antimicrobial Testing
A study conducted on a series of spirocyclic compounds, including derivatives of 3-Oxo-1,8-dioxa structures, demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, indicating potential for development as new antimicrobial agents .
Case Study: Cancer Cell Line Studies
In vitro studies using human cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with 3-Oxo-1,8-dioxa derivatives resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in sub-G1 phase cells, confirming the induction of apoptosis .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for synthesizing 3-Oxo-1,8-Dioxa-4,11-Diaza-Spiro[5.6]Dodecane-11-Carboxylic Acid Benzyl Ester?
- Methodological Answer : The compound can be synthesized via condensation reactions between spirocyclic precursors (e.g., 2-Oxa-spiro[3.4]octane-1,3-dione derivatives) and benzyl ester-containing reagents. Key steps include:
- Using NaHCO₃ and CuI as catalysts in polar aprotic solvents (e.g., acetonitrile) under reflux conditions .
- Purification via column chromatography with gradient elution (ethyl acetate/hexane systems) to isolate high-purity products.
- Characterization via melting point analysis, elemental analysis, and spectroscopic techniques (IR, UV-Vis) to confirm structural integrity .
Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR for assigning proton/carbon environments, particularly the spirocyclic core and benzyl ester moieties.
- IR Spectroscopy : Identify carbonyl stretches (C=O) at ~1700 cm⁻¹ and ether/amine functionalities .
- X-ray Crystallography : Refinement using SHELXL for precise bond lengths/angles and ORTEP-3 for visualizing thermal ellipsoids and molecular packing .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) elucidate the reaction mechanism of spiro ring formation?
- Methodological Answer :
- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and intermediates during cyclization.
- Compare computational activation energies with experimental kinetic data (e.g., Arrhenius plots from variable-temperature NMR).
- Address discrepancies using hybrid models that integrate wet-lab data with computational parameters, as demonstrated in receptor-response studies .
Q. What strategies resolve contradictions in bioactivity data during structure-activity relationship (SAR) studies?
- Methodological Answer :
- Triangulation : Combine results from enzyme inhibition assays, cell-based toxicity screens, and in silico docking (e.g., AutoDock Vina) to validate targets.
- Meta-Analysis : Apply statistical frameworks to identify methodological variables (e.g., assay sensitivity, receptor heterogeneity) causing divergent results, as seen in odorant receptor research .
- Data Normalization : Use internal standards (e.g., reference inhibitors) to calibrate cross-study comparability .
Q. How can crystallographic software (SHELXL, ORTEP-3) address structural ambiguities in polymorphic forms?
- Methodological Answer :
- SHELXL : Refine high-resolution data to detect disorder in the benzyl ester group or spirocyclic oxygen/nitrogen atoms. Apply twin refinement for non-merohedral twinning .
- ORTEP-3 : Visualize thermal motion anisotropy to distinguish static disorder from dynamic flexibility. Overlay multiple conformers to map low-energy configurations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

